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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR)

spectroscopy with alternative analytical techniques for the functional group analysis of 2-
Bromo-4-methoxybenzaldehyde. The information presented herein is supported by

experimental data and detailed methodologies to assist researchers in selecting the most

appropriate analytical approach for their specific needs.

Introduction to 2-Bromo-4-methoxybenzaldehyde
and its Functional Groups
2-Bromo-4-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula

C₈H₇BrO₂. Its structure, characterized by a benzene ring substituted with a bromine atom, a

methoxy group, and a formyl (aldehyde) group, makes it a valuable intermediate in the

synthesis of various pharmaceutical and organic compounds. Accurate identification and

characterization of its functional groups are paramount for quality control and reaction

monitoring. The key functional groups are:

Aldehyde (-CHO): Responsible for the characteristic carbonyl (C=O) and C-H stretching

vibrations.

Aromatic Ring (Benzene): Exhibits characteristic C=C and C-H stretching and bending

vibrations.
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Ether (-OCH₃): Shows C-O stretching vibrations.

Bromoalkane (C-Br): Has a characteristic C-Br stretching vibration.

FTIR Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of

infrared radiation by a molecule's vibrational bonds. The resulting spectrum provides a unique

fingerprint of the compound, allowing for the identification of its functional groups.

Predicted FTIR Spectral Data for 2-Bromo-4-
methoxybenzaldehyde
While a definitive experimental spectrum for 2-Bromo-4-methoxybenzaldehyde is not readily

available in public databases, a predictive analysis based on the characteristic absorption

frequencies of its constituent functional groups provides a reliable guide for interpretation.

Vibrational Mode Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity

C-H Stretch Aldehyde
2850-2870 and 2750-

2770
Weak

C=O Stretch Aromatic Aldehyde 1680-1705 Strong

C=C Stretch Aromatic Ring
1580-1600 and 1450-

1500
Medium

C-H Bending (out-of-

plane)
Aromatic Ring 800-900 Strong

C-O Stretch

(asymmetric)
Aryl Ether 1230-1270 Strong

C-O Stretch

(symmetric)
Aryl Ether 1020-1075 Medium

C-Br Stretch Aromatic Bromide 500-600 Medium

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1338418?utm_src=pdf-body
https://www.benchchem.com/product/b1338418?utm_src=pdf-body
https://www.benchchem.com/product/b1338418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparison with Alternative Analytical Techniques
While FTIR is a powerful tool for identifying functional groups, a comprehensive analysis often

benefits from complementary techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei (typically ¹H and ¹³C), offering insights into the connectivity and structure of a molecule.

Based on data from isomeric and analogous compounds, the following chemical shifts are

predicted for 2-Bromo-4-methoxybenzaldehyde.

¹H NMR (Predicted)

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde H (-CHO) 9.8 - 10.0 Singlet

Aromatic H (adjacent to -CHO) 7.8 - 7.9 Doublet

Aromatic H (adjacent to -Br) 7.2 - 7.4 Doublet

Aromatic H (adjacent to -

OCH₃)
7.0 - 7.1 Doublet of doublets

Methoxy H (-OCH₃) 3.8 - 3.9 Singlet

¹³C NMR (Predicted)
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Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde C (-CHO) 190 - 192

Aromatic C (attached to -CHO) 130 - 132

Aromatic C (attached to -Br) 115 - 117

Aromatic C (attached to -OCH₃) 160 - 162

Aromatic C-H 112 - 130

Methoxy C (-OCH₃) 55 - 56

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

of ions. It provides information about the molecular weight of a compound and its fragmentation

pattern, which can be used to deduce its structure.

While specific data for the 2-bromo isomer is limited, the mass spectrum of the closely related

3-bromo-4-methoxybenzaldehyde provides valuable comparative information. The presence of

a bromine atom results in a characteristic M+2 isotope peak with nearly equal intensity to the

molecular ion peak.

Ion Fragment
m/z (Mass-to-Charge
Ratio)

Interpretation

[M]⁺ 214/216
Molecular ion (presence of one

Bromine atom)

[M-H]⁺ 213/215
Loss of a hydrogen atom from

the aldehyde

[M-CHO]⁺ 185/187 Loss of the formyl group

[M-Br]⁺ 135 Loss of the bromine atom

[M-CHO-CO]⁺ 157/159
Subsequent loss of carbon

monoxide
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Experimental Protocols
FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind 1-2 mg of the solid 2-Bromo-4-methoxybenzaldehyde sample

with approximately 200 mg of dry, infrared-grade potassium bromide (KBr) using an agate

mortar and pestle. The mixture should be a fine, homogeneous powder.

Pellet Formation: Transfer the powder into a pellet die. Place the die in a hydraulic press and

apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet should be collected for baseline correction.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methoxybenzaldehyde
in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Standard pulse programs are typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical techniques described.

Sample Preparation

FTIR Analysis

Solid Sample Grind & Mix

KBr Powder

Press into Pellet Acquire Spectrum Data Interpretation

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of 2-Bromo-4-methoxybenzaldehyde.
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Caption: Comparison of analytical techniques for functional group analysis.

Conclusion
FTIR spectroscopy serves as an excellent primary tool for the rapid identification of the key

functional groups in 2-Bromo-4-methoxybenzaldehyde. Its simplicity and speed make it ideal

for routine quality control and reaction monitoring. For a more in-depth structural elucidation,

NMR spectroscopy provides invaluable information on the precise arrangement of atoms and

their connectivity. Mass spectrometry complements these techniques by confirming the

molecular weight and offering insights into the molecule's fragmentation, which is particularly

useful for identifying substituents like the bromine atom. The synergistic use of these three

techniques provides a robust and comprehensive characterization of 2-Bromo-4-
methoxybenzaldehyde, which is essential for its application in research and development.

To cite this document: BenchChem. [A Comparative Guide to the Functional Group Analysis
of 2-Bromo-4-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338418#ftir-analysis-of-2-bromo-4-
methoxybenzaldehyde-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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